Home > Products > Screening Compounds P55674 > 15-dehydro-prostaglandin D2
15-dehydro-prostaglandin D2 -

15-dehydro-prostaglandin D2

Catalog Number: EVT-1568667
CAS Number:
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
15-dehydro-prostaglandin D2 is the 15-dehydro derivative of prostaglandin D2. It derives from a prostaglandin D2. It is a conjugate acid of a 15-dehydro-prostaglandin D2(1-).
15-Keto-PGD2 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-keto-PGD2 is considered to be an eicosanoid lipid molecule. 15-Keto-PGD2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-Keto-PGD2 has been primarily detected in urine. Within the cell, 15-keto-PGD2 is primarily located in the membrane (predicted from logP) and cytoplasm. 15-Keto-PGD2 can be biosynthesized from prostaglandin D2.
Source

15-Dehydro-prostaglandin D2 is primarily synthesized from prostaglandin D2 through enzymatic reactions involving 15-hydroxyprostaglandin dehydrogenase. Prostaglandin D2 itself is produced in various tissues, including the brain, lungs, and immune cells, where it exerts diverse physiological effects. The synthesis of 15-dehydro-prostaglandin D2 can also occur through non-enzymatic pathways under certain conditions, such as oxidative stress .

Classification

This compound belongs to the family of prostaglandins, which are lipid compounds derived from fatty acids. It is classified as a cyclopentane fatty acid and is characterized by its unique structure that includes a dehydro group at the 15 position. Prostaglandins are known for their role as local hormones and mediators in various biological functions, including inflammation, immune responses, and cellular signaling.

Synthesis Analysis

Methods

The synthesis of 15-dehydro-prostaglandin D2 can be achieved through several methods:

  1. Enzymatic Conversion: The primary method involves the action of 15-hydroxyprostaglandin dehydrogenase on prostaglandin D2.
  2. Chemical Synthesis: Synthetic routes may involve multi-step organic reactions starting from simpler precursors such as arachidonic acid or its derivatives.

Technical Details

  • Enzymatic Pathway: The conversion of prostaglandin D2 to 15-dehydro-prostaglandin D2 involves oxidation at the hydroxyl group at the 15 position. This reaction is facilitated by the enzyme 15-hydroxyprostaglandin dehydrogenase, which utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor.
  • Chemical Synthesis: Chemical approaches may include protecting group strategies to selectively modify functional groups on the prostaglandin scaffold before final deprotection and purification steps.
Molecular Structure Analysis

Structure

The molecular structure of 15-dehydro-prostaglandin D2 features a cyclopentane ring with various functional groups that dictate its biological activity. Its structural formula can be represented as follows:

C20H28O4\text{C}_{20}\text{H}_{28}\text{O}_4

Data

  • Molecular Weight: Approximately 328.44 g/mol
  • Structural Features: The molecule contains a conjugated double bond system and a carbonyl group that are critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

15-Dehydro-prostaglandin D2 participates in several chemical reactions:

  1. Binding to Receptors: It interacts with various receptors including peroxisome proliferator-activated receptor gamma (PPARγ) and D prostanoid receptors (DP1 and DP2).
  2. Covalent Modifications: The α,β-unsaturated carbonyl moiety allows for covalent binding to proteins, influencing their function and stability.

Technical Details

The reactivity of 15-dehydro-prostaglandin D2 is largely attributed to its electrophilic nature, enabling it to form adducts with nucleophilic sites on proteins. This property is significant in modulating protein function within inflammatory pathways .

Mechanism of Action

Process

The mechanism of action for 15-dehydro-prostaglandin D2 involves several pathways:

  1. Receptor Activation: Upon binding to PPARγ or DP receptors, it triggers downstream signaling cascades that regulate gene expression related to inflammation and cell survival.
  2. Influence on Cell Signaling: It modulates pathways involving mitogen-activated protein kinases (MAPK) and phosphoinositide 3-kinase (PI3K), affecting cellular responses to stress and injury.

Data

Studies have shown that treatment with 15-dehydro-prostaglandin D2 can lead to increased expression of genes involved in anti-inflammatory responses and apoptosis in various cell types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish oil or solid depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored under inert conditions.
  • Reactivity: Exhibits reactivity towards nucleophiles due to its electrophilic carbonyl group.

Relevant data indicate that the compound's stability can be affected by environmental factors such as pH and temperature .

Applications

Scientific Uses

15-Dehydro-prostaglandin D2 has several notable applications in scientific research:

  1. Anti-inflammatory Research: Its role in modulating immune responses makes it a candidate for studying inflammatory diseases such as arthritis and asthma.
  2. Cancer Research: Investigations into its effects on cancer cell proliferation suggest potential therapeutic applications in oncology.
  3. Neurobiology: Studies have indicated its involvement in neurodegenerative diseases, providing insights into mechanisms underlying conditions like Parkinson's disease .
Biochemical Synthesis and Metabolism

Precursor Pathways and Enzymatic Conversion

Cyclooxygenase (COX)-Dependent Biosynthesis of Prostaglandin D2

15-Dehydro-prostaglandin D₂ (15-dehydro-PGD₂) originates from the enzymatic oxidation of prostaglandin D₂ (PGD₂), which itself is derived from arachidonic acid (AA) via the cyclooxygenase pathway. AA is liberated from membrane phospholipids by phospholipase A₂ (PLA₂) and serves as the universal precursor for prostaglandin synthesis. Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the committed step in prostaglandin biosynthesis: the conversion of AA to the unstable intermediate prostaglandin H₂ (PGH₂). This reaction involves two distinct oxygenase activities – cyclooxygenation to form PGG₂ followed by peroxidative reduction to PGH₂. While COX-1 is constitutively expressed and maintains homeostatic functions, COX-2 is highly inducible by inflammatory stimuli (e.g., cytokines, growth factors) and represents the primary source of PGH₂ during inflammation and carcinogenesis [3] [9]. PGH₂ serves as the immediate precursor for various prostanoids, including PGD₂, through cell-specific synthases.

Role of Prostaglandin D Synthases (L-PGDS and H-PGDS) in PGD₂ Production

The isomerization of PGH₂ to PGD₂ is catalyzed by specific prostaglandin D synthases (PGDS), existing in two distinct isoforms with unique tissue distributions and functions:

  • Lipocalin-type PGDS (L-PGDS): Predominantly expressed in the central nervous system (leptomeninges, choroid plexus, oligodendrocytes), male genital organs, and heart. L-PGDS belongs to the lipocalin superfamily and functions both as a PGD₂-producing enzyme and a transporter for small lipophilic molecules. In the brain, it is the primary source of PGD₂, a potent sleep-regulating neuromodulator. L-PGDS is secreted into the cerebrospinal fluid (CSF) and may also function in CSF production and absorption [5] [8].
  • Hematopoietic PGDS (H-PGDS): Primarily expressed in mast cells, Th2 lymphocytes, antigen-presenting cells, and megakaryocytes. H-PGDS is a cytosolic enzyme belonging to the glutathione S-transferase (GST) superfamily (sigma class) and requires glutathione (GSH) as a cofactor for its activity. It is the major enzyme responsible for PGD₂ production during allergic responses and inflammation. H-PGDS is also critically involved in male sexual development through a feedforward loop with the transcription factor SOX9 [5] [6] [8].

Both enzymes produce PGD₂, which subsequently serves as the substrate for the formation of 15-dehydro-PGD₂.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)-Mediated Oxidation to 15-Dehydro-PGD₂

The conversion of biologically active PGD₂ to its initially considered inactive metabolite, 15-keto-prostaglandin D₂ (15-dehydro-PGD₂), is catalyzed by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), encoded by the HPGD gene. This enzyme, located predominantly in the cytoplasm, is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. It oxidizes the 15(S)-hydroxyl group of PGD₂ (and other prostaglandins like PGE₂) to a 15-keto group, drastically reducing the compound's affinity for PGD₂ receptors (DP1 and DP2/CRTH2) and thus terminating its signaling [4] [9]. This reaction represents the first and rate-limiting step in the major catabolic pathway of prostaglandins.

Table 1: Key Enzymatic Properties in 15-Dehydro-PGD₂ Synthesis

EnzymeGeneCofactorPrimary Tissue/Cellular LocalizationCore Function in Pathway
Cyclooxygenase-1PTGS1Heme, Tyr-385Ubiquitous (constitutive)Converts AA → PGG₂ → PGH₂
Cyclooxygenase-2PTGS2Heme, Tyr-385Inducible (Inflammation, Cancer)Converts AA → PGG₂ → PGH₂
Lipocalin-type PGDSPTGDSNoneCNS (Leptomeninges, Choroid Plexus, Oligodendrocytes), Heart, Male GenitaliaConverts PGH₂ → PGD₂
Hematopoietic PGDSHPGDSGlutathione (GSH)Mast cells, Th2 cells, Macrophages, Dendritic cellsConverts PGH₂ → PGD₂
15-Hydroxyprostaglandin DehydrogenaseHPGDNAD⁺Lung, Placenta (Chorion), Liver, Kidney, Gastrointestinal TractConverts PGD₂ → 15-Dehydro-PGD₂

15-PGDH exhibits broad substrate specificity but has high affinity for PGE₂ and PGD₂. Its activity is labile and requires stabilization (e.g., with glycerol) during purification. The enzyme functions as a homodimer and is subject to complex regulatory mechanisms, including transcriptional control (e.g., by peroxisome proliferator-activated receptors - PPARs), post-translational modifications, and alterations in protein stability [4] [7] [9]. The expression of 15-PGDH is often inversely correlated with COX-2, forming a critical regulatory axis controlling local prostaglandin levels. 15-Dehydro-PGD₂ can be further metabolized by Δ¹³-15-ketoprostaglandin reductase (reduction of the double bond at C13-14) and β-oxidation.

Non-Enzymatic Degradation Pathways

While enzymatic oxidation by 15-PGDH is the primary route for PGD₂ inactivation, PGD₂ is also intrinsically unstable in aqueous environments and undergoes pH-dependent non-enzymatic degradation. This spontaneous degradation involves dehydration reactions at the C9 and C11 positions, leading to the formation of various cyclopentenone prostaglandins (CyPGs) of the J₂ series. Key metabolites include:

  • PGJ₂: Formed by dehydration of the C11-hydroxyl group of PGD₂.
  • Δ¹²-PGJ₂: Formed by subsequent dehydration of PGJ₂.
  • 15-Deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂): The ultimate dehydration product, involving loss of the C15-hydroxyl group and formation of conjugated double bonds at positions 12-14. Notably, 15d-PGJ₂ is a high-affinity ligand for the nuclear receptor PPARγ and possesses potent anti-inflammatory and pro-resolving activities distinct from the signaling of its precursor PGD₂ [2] [8].

This non-enzymatic pathway is significant in tissues or physiological contexts where 15-PGDH expression or activity is low, or in compartments with specific pH conditions. The CyPGs, particularly 15d-PGJ₂, exhibit unique biological activities, including inducing 15-PGDH expression itself via mechanisms involving reactive oxygen species (ROS) generation and ERK/Elk-1 activation in some cell types like breast cancer cells [2].

Tissue-Specific Metabolic Flux and Regulatory Mechanisms

The metabolic flux from PGD₂ to 15-dehydro-PGD₂ is highly tissue-specific, governed by the localized expression and activity of both synthesizing (COX, PGDS) and catabolizing (15-PGDH) enzymes:

  • Lung: Exhibits high constitutive expression of 15-PGDH, particularly in airway and alveolar epithelial cells and vascular endothelium. This high catabolic capacity protects lung tissue from excessive prostaglandin signaling, crucial for maintaining airway tone and mitigating inflammation. Lung cancer development is often associated with epigenetic silencing (e.g., promoter hypermethylation) or transcriptional downregulation of 15-PGDH, leading to increased PGE₂ and PGD₂ levels that promote tumor growth, angiogenesis, and immune evasion [9] [15].
  • Placenta (Chorion): The chorion layer expresses high levels of 15-PGDH during gestation, acting as a metabolic barrier to prevent prostaglandins (like PGE₂ and PGF₂α) produced in the amnion and decidua from reaching the myometrium and inducing premature labor. A critical regulatory event is the pre-labor downregulation of 15-PGDH in the chorion, primarily through post-transcriptional mechanisms affecting mRNA stability and rapid protein turnover. This decrease removes the enzymatic barrier, allowing uterotonic prostaglandin levels to rise and initiate labor. PGDH mRNA splice variant distribution also changes at term [4].
  • Liver: Plays a central role in the systemic clearance of circulating prostaglandins due to high 15-PGDH expression. Hepatocytes efficiently extract prostaglandins from the blood via transporters like SLCO2A1 (OATP2A1, prostaglandin transporter) and catabolize them via 15-PGDH and subsequent β-oxidation [9].
  • Mast Cells: While mast cells are major producers of PGD₂ via H-PGDS, they express relatively low levels of 15-PGDH. Consequently, upon activation (e.g., IgE-mediated degranulation), large amounts of PGD₂ are released into the microenvironment, contributing to allergic inflammation (vasodilation, bronchoconstriction, leukocyte recruitment). Local degradation then depends on 15-PGDH expressed in surrounding stromal or epithelial cells [6] [8].
  • Skeletal Muscle: 15-PGDH has been identified as a marker of aged muscle tissue. Its elevated activity degrades PGE₂ and PGD₂, contributing to age-related muscle dysfunction. Inhibition of 15-PGDH in aged muscle increases local prostaglandin levels and improves muscle function [9] [24].

Table 2: Tissue-Specific Regulation and Roles of 15-PGDH in PGD₂ Metabolism

Tissue/Cell Type15-PGDH Expression LevelKey Regulatory MechanismsFunctional Significance of PGD₂ Catabolism
Lung Epithelium/EndotheliumHigh ConstitutiveEpigenetic silencing (cancer), Transcriptional downregulation (inflammation)Protects from bronchoconstriction; Limits inflammatory signaling; Barrier function compromised in cancer/fibrosis
Placental ChorionHigh during GestationPost-transcriptional mRNA destabilization (pre-labor), Altered splice variants, Rapid protein turnoverCritical barrier preventing uterotonic PG action; Downregulation essential for labor initiation
Hepatocytes (Liver)HighTranscriptional regulation, Transporter (SLCO2A1) availabilitySystemic clearance of circulating prostaglandins
Mast CellsLowLimited data; Likely transcriptionalLimited intrinsic degradation capacity; Relies on surrounding tissues
Aged Skeletal MuscleIncreasedAge-associated upregulationContributes to muscle atrophy/dysfunction via reduced pro-myogenic PGs
Colon EpitheliumNormally HighTranscriptional repression (e.g., by TGF-β), Epigenetic silencing (promoter methylation in cancer), GLI1 inhibitionTumor suppressor function; Loss promotes carcinogenesis via elevated PGE₂/PGD₂

Regulatory Mechanisms: The tissue-specific expression and activity of 15-PGDH are tightly controlled:

  • Transcriptional Regulation: Factors like PPARγ, glucocorticoids, and TGF-β can induce HPGD transcription, while inflammatory cytokines (TNF-α, IL-1β) and oncogenic signals (EGFR, KRAS) often repress it. The transcription factor Elk-1, activated by ROS/ERK signaling (e.g., by 15d-PGJ₂), can upregulate 15-PGDH expression in certain contexts like breast cancer cells [2] [9].
  • Epigenetic Regulation: Promoter hypermethylation of the HPGD gene is a frequent mechanism for its silencing in cancers (lung, colorectal, breast), leading to increased prostaglandin levels that promote tumor progression [9] [18].
  • Post-transcriptional Regulation: As observed in the chorion, 15-PGDH mRNA can have a short half-life. Regulatory mechanisms controlling mRNA stability (e.g., via AU-rich elements in the 3'UTR and RNA-binding proteins) and alternative splicing are crucial, especially during processes like parturition [4].
  • Post-translational Regulation: Protein stability, phosphorylation status, and subcellular localization can influence 15-PGDH activity, although these mechanisms are less well-characterized than transcriptional control.
  • Substrate Availability: Transporters like SLCO2A1 are essential for delivering extracellular prostaglandins to cytoplasmic 15-PGDH for oxidation. Mutations in SLCO2A1 cause primary hypertrophic osteoarthropathy (PHOAR2) due to impaired PGE₂ uptake and degradation, leading to elevated systemic PGE₂ levels [9].

Properties

Product Name

15-dehydro-prostaglandin D2

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+/m1/s1

InChI Key

XEQAHADLFLAPQL-RBIQQSKKSA-N

SMILES

CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O

Isomeric SMILES

CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.